molecular formula C8H12N2O B11805089 5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine

5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine

Cat. No.: B11805089
M. Wt: 152.19 g/mol
InChI Key: JMGCSBXNBHKKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with methyl acrylate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to various biological effects . For example, it may inhibit kinase activity, affecting cell signaling pathways and cellular functions .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H12N2O/c1-5-2-3-7-6(4-5)10-8(9)11-7/h5H,2-4H2,1H3,(H2,9,10)

InChI Key

JMGCSBXNBHKKLX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)N=C(O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.